molecular formula C14H15N3O2 B11031131 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one

3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11031131
M. Wt: 257.29 g/mol
InChI Key: GBQFGTMHMNNSMD-UHFFFAOYSA-N
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Description

3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with butyl isocyanate under reflux conditions. The reaction mixture is then treated with a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-butyl-1H-benzimidazole: Similar structure but lacks the pyrimido ring.

    4-hydroxy-2-butylpyrimidine: Similar structure but lacks the benzimidazole ring.

Uniqueness

3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its fused pyrimido and benzimidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

3-butyl-4-hydroxy-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C14H15N3O2/c1-2-3-6-9-12(18)16-14-15-10-7-4-5-8-11(10)17(14)13(9)19/h4-5,7-8,19H,2-3,6H2,1H3,(H,15,16,18)

InChI Key

GBQFGTMHMNNSMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2NC1=O)O

Origin of Product

United States

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